Cas no 2308482-16-6 ((3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanoylpiperidine-3-carboxylic acid)

(3R)-1-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanoylpiperidine-3-carboxylic acid is a fluorinated peptide derivative designed for advanced synthetic applications in medicinal chemistry and drug development. The incorporation of a 4,4-difluorobutanoyl moiety enhances metabolic stability and bioavailability, while the Fmoc-protected amine ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The (3R)-piperidine-3-carboxylic acid scaffold provides conformational rigidity, facilitating targeted interactions in receptor binding studies. This compound is particularly valuable for probing fluorine-specific bioisosteric effects or optimizing peptide-based therapeutics. Its high purity and well-defined stereochemistry make it suitable for precision research in structure-activity relationship (SAR) investigations.
(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanoylpiperidine-3-carboxylic acid structure
2308482-16-6 structure
商品名:(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanoylpiperidine-3-carboxylic acid
CAS番号:2308482-16-6
MF:C25H26F2N2O5
メガワット:472.481153964996
CID:5923345
PubChem ID:165553508

(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanoylpiperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanoylpiperidine-3-carboxylic acid
    • (3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoyl]piperidine-3-carboxylic acid
    • 2308482-16-6
    • EN300-1479832
    • インチ: 1S/C25H26F2N2O5/c26-22(27)12-21(23(30)29-11-5-6-15(13-29)24(31)32)28-25(33)34-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20-22H,5-6,11-14H2,(H,28,33)(H,31,32)/t15-,21?/m1/s1
    • InChIKey: HGQLAHXSIIJAMA-RBFZIWAESA-N
    • ほほえんだ: FC(CC(C(N1CCC[C@@H](C(=O)O)C1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)F

計算された属性

  • せいみつぶんしりょう: 472.18097826g/mol
  • どういたいしつりょう: 472.18097826g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 729
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanoylpiperidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1479832-2500mg
(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoyl]piperidine-3-carboxylic acid
2308482-16-6
2500mg
$6602.0 2023-09-28
Enamine
EN300-1479832-1000mg
(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoyl]piperidine-3-carboxylic acid
2308482-16-6
1000mg
$3368.0 2023-09-28
Enamine
EN300-1479832-500mg
(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoyl]piperidine-3-carboxylic acid
2308482-16-6
500mg
$3233.0 2023-09-28
Enamine
EN300-1479832-1.0g
(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoyl]piperidine-3-carboxylic acid
2308482-16-6
1g
$3368.0 2023-06-06
Enamine
EN300-1479832-0.1g
(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoyl]piperidine-3-carboxylic acid
2308482-16-6
0.1g
$2963.0 2023-06-06
Enamine
EN300-1479832-0.25g
(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoyl]piperidine-3-carboxylic acid
2308482-16-6
0.25g
$3099.0 2023-06-06
Enamine
EN300-1479832-2.5g
(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoyl]piperidine-3-carboxylic acid
2308482-16-6
2.5g
$6602.0 2023-06-06
Enamine
EN300-1479832-10000mg
(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoyl]piperidine-3-carboxylic acid
2308482-16-6
10000mg
$14487.0 2023-09-28
Enamine
EN300-1479832-100mg
(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoyl]piperidine-3-carboxylic acid
2308482-16-6
100mg
$2963.0 2023-09-28
Enamine
EN300-1479832-0.5g
(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoyl]piperidine-3-carboxylic acid
2308482-16-6
0.5g
$3233.0 2023-06-06

(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanoylpiperidine-3-carboxylic acid 関連文献

(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanoylpiperidine-3-carboxylic acidに関する追加情報

(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanoylpiperidine-3-carboxylic acid: A Comprehensive Overview

The compound with CAS No. 2308482-16-6, commonly referred to as (3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanoylpiperidine-3-carboxylic acid, is a complex organic molecule with significant potential in the fields of pharmaceuticals and advanced materials. This compound is characterized by its intricate structure, which includes a piperidine ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a difluorobutanoic acid moiety. The stereochemistry at the (3R) position adds another layer of complexity, making this compound a prime candidate for enantioselective synthesis and applications in asymmetric catalysis.

Recent studies have highlighted the importance of Fmoc groups in protecting amino functionalities during peptide synthesis. The Fmoc group is widely used due to its stability under basic conditions and ease of removal under acidic conditions. In the context of this compound, the Fmoc group plays a crucial role in stabilizing the amino group attached to the piperidine ring. This stabilization is essential for maintaining the integrity of the molecule during various synthetic steps and subsequent applications.

The presence of difluorobutanoic acid in the structure introduces unique electronic and steric properties to the molecule. Fluorine atoms are known for their high electronegativity and ability to enhance molecular stability. In this compound, the two fluorine atoms on the butanoic acid moiety contribute to increased lipophilicity and improved bioavailability, making it an attractive candidate for drug delivery systems. Recent research has explored the use of fluorinated compounds in enhancing drug-target binding affinity, which could be particularly relevant for this molecule.

The piperidine ring is another key structural feature of this compound. Piperidine derivatives are well-known for their versatility in organic synthesis and their ability to form stable amide bonds. In this case, the piperidine ring serves as a scaffold for attaching both the Fmoc group and the difluorobutanoic acid moiety. The stereochemistry at the (3R) position further enhances the molecule's potential for enantioselective interactions, which are critical in pharmaceutical applications.

Recent advancements in asymmetric synthesis have enabled researchers to efficiently synthesize compounds with specific stereochemistry. The synthesis of (3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanoylpiperidine-3-carboxylic acid involves multiple steps, including nucleophilic substitution, amide bond formation, and stereoselective reduction. These steps require precise control over reaction conditions to ensure high yields and optimal stereochemical outcomes.

In terms of applications, this compound has shown promise in several areas. Its unique combination of functional groups makes it suitable for use as a building block in peptide synthesis and as a precursor for more complex molecules. Additionally, its fluorinated moiety suggests potential applications in imaging agents and fluorinated pharmaceuticals.

Recent studies have also explored the use of similar compounds in drug discovery programs targeting various therapeutic areas. For example, fluorinated compounds have been investigated for their potential in treating metabolic disorders due to their ability to modulate enzyme activity. The combination of fluorine atoms with a piperidine scaffold could provide novel opportunities for developing drugs with improved pharmacokinetic profiles.

In conclusion, (3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanoylpiperidine-3-carboxylic acid is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its complex structure, incorporating an Fmoc group, a difluorobutanoic acid moiety, and a piperidine ring with defined stereochemistry, positions it as a valuable tool for researchers working on enantioselective synthesis and drug development.

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